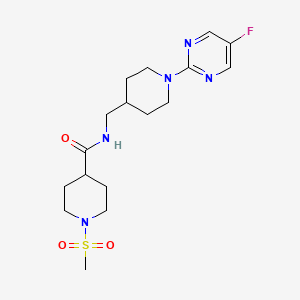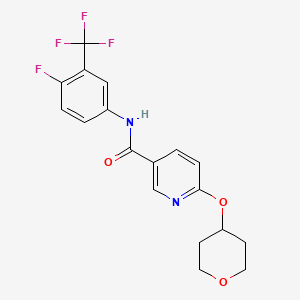
N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H16F4N2O3 and its molecular weight is 384.331. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Gastric Lesions
Research by Brzozowski et al. (2008) explores the therapeutic potential of 1-Methylnicotinamide (MNA), a derivative of nicotinamide, against acute gastric lesions induced by stress. The study demonstrates that MNA exhibits anti-inflammatory actions and can inhibit gastric acid secretion, thus providing gastroprotection against stress-induced gastric lesions through mechanisms involving the preservation of prostacyclin generation and antioxidizing enzyme activity (Brzozowski, T. et al., 2008).
Fluorophilicity in Drug Delivery
Ojogun et al. (2010) investigated the fluorophilicity of nicotinic acid esters, analyzing their partitioning behavior to design prodrugs for fluorocarbon-based drug delivery systems. The study provides insights into the impact of fluorinated derivatives on the pharmacokinetics of drug molecules, highlighting the potential of such modifications in enhancing drug delivery efficiency (Ojogun, V. A. et al., 2010).
Neuroprotection by Na+/Ca2+ Exchange Inhibition
Iwamoto and Kita (2006) discovered a novel Na+/Ca2+ exchange (NCX) inhibitor, YM-244769, which preferentially inhibits NCX3 and protects against hypoxia/reoxygenation-induced neuronal cell damage. This research highlights the potential of targeting NCX3 for neuroprotective strategies, especially in conditions associated with cellular stress and damage (Iwamoto, T. & Kita, S., 2006).
Corrosion Inhibition and Surface Protection
Chakravarthy et al. (2014) explored the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution, revealing the potential of these compounds in protecting industrial materials against corrosion. This study illustrates the broader applications of nicotinamide derivatives beyond biological systems, extending into materials science (Chakravarthy, M. P. et al., 2014).
Metabolic Studies in Humans and Plants
Research on the metabolic fate of nicotinamide and its derivatives in humans and plants provides valuable insights into their role in cellular metabolism and the biosynthesis of crucial molecules such as nicotinamide adenine dinucleotide (NAD+). Studies by Matsui et al. (2007) and Maiese et al. (2009) highlight the importance of nicotinamide and its derivatives in nutrition and clinical care, emphasizing their cytoprotective properties and their impact on cellular energy metabolism (Matsui, A. et al., 2007); (Maiese, K. et al., 2009).
Eigenschaften
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O3/c19-15-3-2-12(9-14(15)18(20,21)22)24-17(25)11-1-4-16(23-10-11)27-13-5-7-26-8-6-13/h1-4,9-10,13H,5-8H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQTYLVTULQEEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

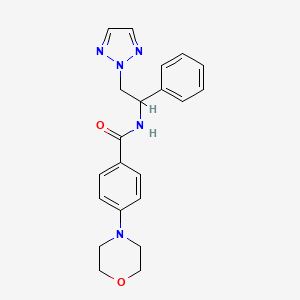
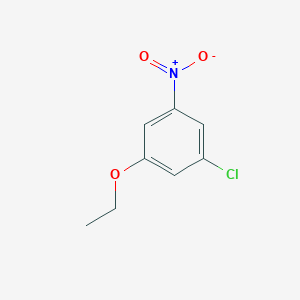
![Methyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2363944.png)
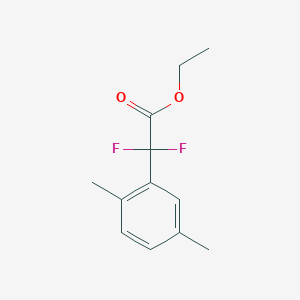
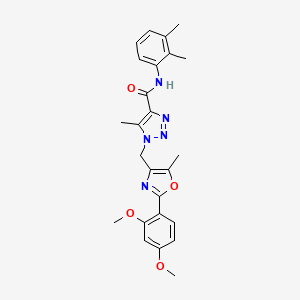
![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)
![N-(2-methoxyphenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2363951.png)
![2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2363952.png)
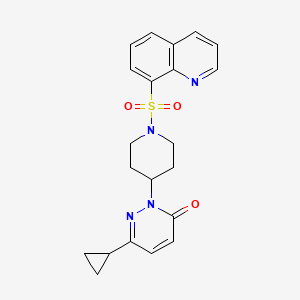
![N-(Cyanomethyl)-N-(3-fluorophenyl)-2-[1-(methylsulfonylmethyl)cyclopropyl]acetamide](/img/structure/B2363956.png)
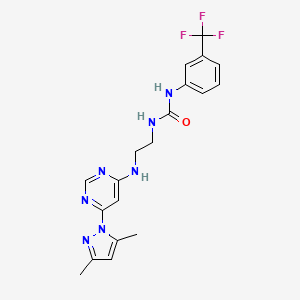
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2363961.png)
